![molecular formula C13H20N2O B13654302 (2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is a chiral amide compound with a specific stereochemistry It is an organic molecule that contains an amide functional group, which is characterized by a carbonyl group (C=O) bonded to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide typically involves the reaction of a carboxylic acid derivative with an amine. One common method is the reaction of a carboxylic acid with an amine to form an amide through a condensation reaction, which releases water as a byproduct . The reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Substitution: The amide nitrogen can be involved in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves heating with aqueous acid or base.
Oxidation: May involve oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the amide to an amine.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the chiral centers and additional functional groups.
Acetamide: Another simple amide with a smaller carbon chain and different properties.
Benzamide: Contains a benzene ring and is structurally similar but with different substituents.
Uniqueness
®-2-Amino-3-methyl-N-((S)-1-phenylethyl)butanamide is unique due to its specific stereochemistry and the presence of both an amino group and a phenylethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12+/m0/s1 |
InChI Key |
IBMJEJFJDQFSCM-CMPLNLGQSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


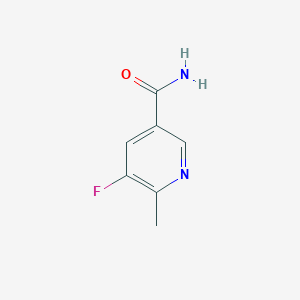
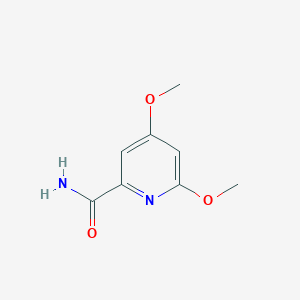
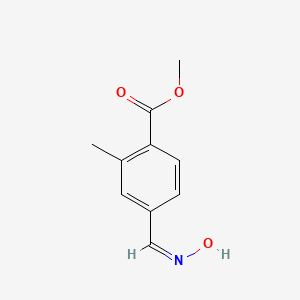
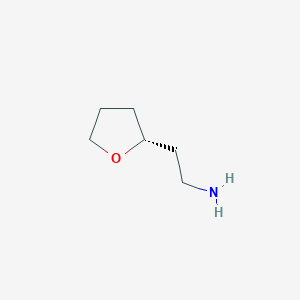

![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

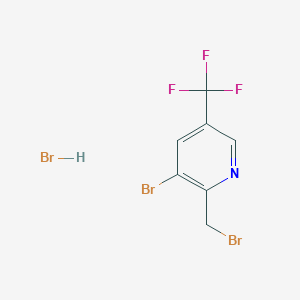
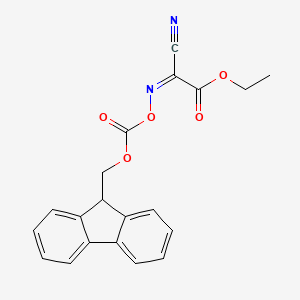
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
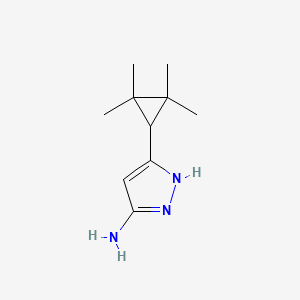
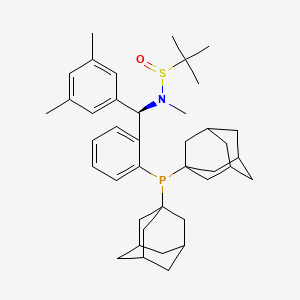
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
![Ethyl 5-chloro-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13654320.png)
